molecular formula C5H4FIN2 B15359684 2-Fluoro-4-iodopyridin-3-amine

2-Fluoro-4-iodopyridin-3-amine

Cat. No.: B15359684
M. Wt: 238.00 g/mol
InChI Key: TUQVHYRMYVNACV-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodopyridin-3-amine is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the 2-position and an iodine atom at the 4-position of the pyridine ring, with an amine group at the 3-position

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through halogenation reactions involving pyridine derivatives. For instance, starting with 2-fluoropyridine, iodination at the 4-position can be achieved using iodine in the presence of a suitable catalyst.

Industrial Production Methods: Industrial-scale synthesis of this compound typically involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch processes are employed to meet commercial demands.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are common, where the iodine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the pyridine ring

  • Reduction Products: Reduced forms of the compound, such as amines or alcohols

  • Substitution Products: Derivatives where the iodine atom is replaced by other functional groups

Scientific Research Applications

2-Fluoro-4-iodopyridin-3-amine has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and interactions.

  • Medicine: It has potential as a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

  • Industry: Its unique properties make it valuable in material science and the development of advanced materials.

Mechanism of Action

The mechanism by which 2-Fluoro-4-iodopyridin-3-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Fluoro-6-iodopyridin-3-amine

  • 3-Fluoro-4-iodopyridine

  • 2,4-Dichloropyridine

This comprehensive overview highlights the significance of 2-Fluoro-4-iodopyridin-3-amine in various scientific and industrial fields. Its unique chemical structure and versatile reactivity make it a valuable compound for research and development.

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Properties

Molecular Formula

C5H4FIN2

Molecular Weight

238.00 g/mol

IUPAC Name

2-fluoro-4-iodopyridin-3-amine

InChI

InChI=1S/C5H4FIN2/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2

InChI Key

TUQVHYRMYVNACV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1I)N)F

Origin of Product

United States

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